rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate
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Overview
Description
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety.
Preparation Methods
The synthesis of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: Starting with a suitable cyclopentane derivative, the cyclopentyl ring is functionalized to introduce the desired substituents.
Introduction of the chlorosulfonylmethyl group: The chlorosulfonylmethyl group is introduced through a reaction with chlorosulfonyl isocyanate under controlled conditions.
Formation of the benzyl carbamate moiety: The final step involves the reaction of the intermediate with benzyl chloroformate to form the benzyl carbamate moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate undergoes various chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorosulfonyl group to a sulfonamide.
Oxidation reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or modify protein function, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate can be compared with similar compounds such as:
Benzyl N-[(1R,3S)-3-[(methylsulfonyl)methyl]cyclopentyl]carbamate: This compound has a methylsulfonyl group instead of a chlorosulfonyl group, which affects its reactivity and biological activity.
Benzyl N-[(1R,3S)-3-[(sulfonyl)methyl]cyclopentyl]carbamate: This compound has a sulfonyl group, which also influences its chemical properties and applications.
Properties
CAS No. |
2307772-89-8 |
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Molecular Formula |
C14H18ClNO4S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
benzyl N-[(1S,3R)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m1/s1 |
InChI Key |
OMNJXTVZOXPPOW-OLZOCXBDSA-N |
SMILES |
C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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